Cas no 4638-79-3 (Benzeneacetaldehyde, a-chloro-)

Benzeneacetaldehyde, a-chloro- structure
4638-79-3 structure
Product Name:Benzeneacetaldehyde, a-chloro-
CAS-nummer:4638-79-3
MF:C8H7ClO
MW:154.593581438065
CID:328440
PubChem ID:10757
Update Time:2025-04-19

Benzeneacetaldehyde, a-chloro- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneacetaldehyde, a-chloro-
    • 2-Chloro-1-phenylethanone
    • 2-chloro-2-phenylacetaldehyde
    • 2-Chloroacetophenone
    • (+/-)-Chloro(phenyl)acetaldehyde
    • 2-chloro-2-phenylethanal
    • 2-Chloro-2-propenoyl chloride
    • 2-chloroacrylic acid chloride
    • 2-Chloroacrylloyl chloride
    • 2-Chloroacrylylchloride
    • 2-Propenoyl chloride, 2-chloro-
    • 2-Propenoyl chloride, 2-chloro- (9CI)
    • AC1L1JX4
    • ACRYLOYL CHLORIDE, 2-CHLORO-
    • BRN 1740700
    • chloro-2 phenyl-2 ethanol
    • NCGC00091207-02
    • Phenylchloromethylketone
    • a-Chloroacetophenone
    • A-Chloro acetophenone
    • 4638-79-3
    • BRN 0507950
    • .alpha.-Phenacyl chloride
    • Chloroacetophenone, 2-
    • Chemical mace
    • NM-003
    • alpha-Chloroacetophenone
    • omega-Chloroacetophenone
    • NS00020661
    • EINECS 208-531-1
    • Nutmeg oleoresin
    • 2-chloroacetophenon
    • AI3-52322
    • 2-Chloroacetophenone(phenacylchloride)
    • PHENYL CHLOROMETHYLKETONE
    • (2-Chloro-1-oxoethyl)benzene
    • FEMA No. 2654
    • Chloroacetophenone (CN), solid
    • Phenyl chloromethyl ketone
    • Mace (Myristica fragrans Houtt.)
    • .OMEGA.-CHLOROACETOPHENONE [MI]
    • Acetophenone, 2-chloro-
    • NCI-C56484
    • NCGC00091207-05
    • NCGC00091207-03
    • 2-Chloroacetophenone, purum, >=98.0% (GC)
    • 88B5039IQG
    • HSDB 972
    • Caswell No. 179C
    • Chloroacetyl benzene
    • 2-Chloroacetophenone, 98%
    • UNII-88B5039IQG
    • FEMA No. 2652
    • minyak phuli pala
    • NCGC00254035-01
    • Chloracetophenone
    • DTXCID90293
    • 4-07-00-00641 (Beilstein Handbook Reference)
    • Chloroacetophenone (CN), liquid [UN1697] [Poison]
    • .omega.-Chloroacetophenone
    • CHLOROACETOPHENONE [MART.]
    • 2-chloro acetophenone
    • 8007-12-3
    • NCGC00091207-04
    • OMEGA-CHLOROACETOPHENONE [HSDB]
    • mace indonesia oil fg 5
    • minyak bunga pala
    • CAS-532-27-4
    • UNII-9KKX6I0U7Z
    • STR01480
    • NSC41666
    • 2-Chloro-1-phenyl-ethanone
    • UN1697
    • Nutmeg fat
    • CHEMBL105712
    • NCI-C55107
    • 1-Chloroacetophenone
    • WLN: G1VR
    • CHLOROACETOPHENONE
    • Benzoylmethyl chloride
    • NCGC00259624-01
    • ?-Chloroacetophenone
    • I+/--chloroacetophenone
    • Chloroacetophenone (CN), solid [UN1697] [Poison]
    • .alpha.-Chloroacetophenone
    • Phenacyl chloride
    • 2-Chloro-1-phenylethan-1-one
    • Tox21_202075
    • GTPL6285
    • Phenacylchloride
    • 2-chloro-acetophenone
    • Tear Gas
    • CCRIS 2370
    • MFCD00000933
    • FEMA No. 2653
    • Q284209
    • CN (lacrimator)
    • 1-Phenyl-2-chloro-1-ethanone
    • EPA Pesticide Chemical Code 018001
    • Ethanone, 2-chloro-1-phenyl-
    • NCGC00091207-01
    • 9KKX6I0U7Z
    • DTXSID9020293
    • UN 1697
    • AKOS000200777
    • HSDB 1950
    • NSC-41666
    • SCHEMBL55444
    • Halomethyl Phenyl Ketone deriv. 21
    • Z57834468
    • BDBM7873
    • Chloroacetophenone (CN), liquid
    • Tox21_300045
    • 532-27-4
    • 2-Chloroacetophenone (CN)
    • Mace (lacrimator)
    • mace oil east indian
    • AMY8878
    • NSC 41666
    • Q-200259
    • Mace
    • Chloromethyl phenyl ketone
    • Inchi: 1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
    • InChI-sleutel: IMACFCSSMIZSPP-UHFFFAOYSA-N
    • LACHT: ClCC(C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 154.0185425g/mol
  • Monoisotopische massa: 154.0185425g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 2
  • Complexiteit: 116
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 17.1Ų

Experimentele eigenschappen

  • LogboekP: 2.08
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk